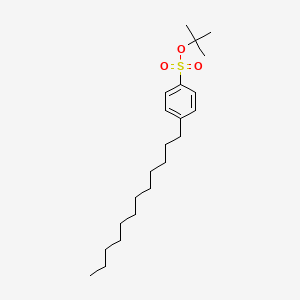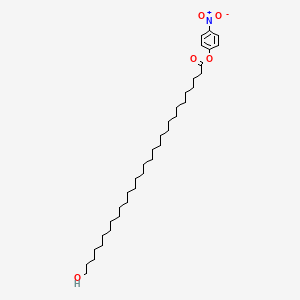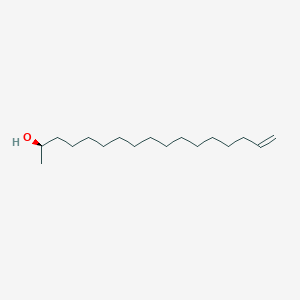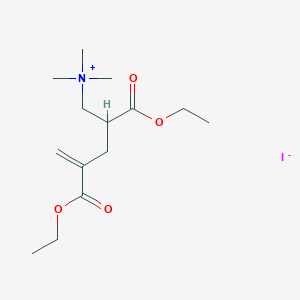![molecular formula C17H12OS4 B14263937 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one CAS No. 157922-70-8](/img/structure/B14263937.png)
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is an organic compound that belongs to the class of dithiolo-dithiine derivatives This compound is characterized by its unique structure, which includes two phenyl groups and a dithiolo-dithiine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,8-diketone ring formation reactions. For instance, the reaction of 1,8-diketones with sulfur sources can lead to the formation of the dithiolo-dithiine core . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one has several scientific research applications:
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one involves its interaction with molecular targets through its dithiolo-dithiine core. This core can participate in redox reactions, which may be crucial for its biological activities. The phenyl groups can also contribute to the compound’s overall reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diphenylthieno[2,3-d][1,3]dithiole-2-thione: This compound has a similar dithiolo-dithiine core but includes a thieno ring instead of the phenyl groups.
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound features a dioxine ring in place of the phenyl groups.
Uniqueness
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is unique due to its specific combination of phenyl groups and the dithiolo-dithiine core. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
157922-70-8 |
|---|---|
Formule moléculaire |
C17H12OS4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
5,6-diphenyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C17H12OS4/c18-17-21-15-16(22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-14H |
Clé InChI |
IQNOBRLDBVPPHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(SC3=C(S2)SC(=O)S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



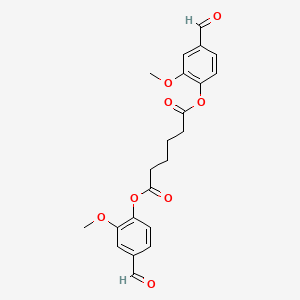



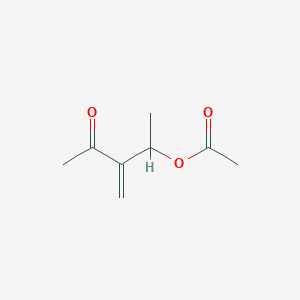
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
